Physicochemical Differentiation: Lipophilicity (XLogP3) and Hydrogen-Bonding Capacity vs. Primary Amine Analog
The target compound, N-ethyl-2,3-dihydrobenzo(b)thiophen-3-amine 1,1-dioxide, exhibits a computed XLogP3 of 0.7, one hydrogen bond donor (secondary amine NH), and three hydrogen bond acceptors, according to PubChem computed properties [1]. In contrast, the primary amine analog 3-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide (CAS 83863-51-8, molecular formula C8H9NO2S) has a lower computed XLogP3 (approximately -0.1 to 0.3 based on fragment-based estimation) and two hydrogen bond donors . The N-ethyl substitution increases lipophilicity by approximately 0.4–0.8 log units while reducing HBD count, which is consistent with improved passive membrane permeability predictions based on Lipinski's Rule of Five guidelines [2].
| Evidence Dimension | Lipophilicity (XLogP3) and Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | XLogP3 = 0.7; HBD = 1; HBA = 3; MW = 211.28 g/mol |
| Comparator Or Baseline | 3-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide (CAS 83863-51-8): estimated XLogP3 ≈ 0.0–0.3; HBD = 2; MW = 183.23 g/mol |
| Quantified Difference | ΔXLogP3 ≈ +0.4 to +0.7; ΔHBD = -1; ΔMW = +28.05 g/mol |
| Conditions | Computed properties via PubChem (XLogP3 3.0, Cactvs 3.4.8.18) and fragment-based estimations |
Why This Matters
The higher lipophilicity and reduced hydrogen bond donor count of the N-ethyl derivative predict superior passive membrane permeability compared to the primary amine analog, making it a more suitable starting point for cell-based assays and CNS-targeted programs.
- [1] PubChem CID 43522829. Computed Properties: XLogP3-AA = 0.7, HBD Count = 1, HBA Count = 3. https://pubchem.ncbi.nlm.nih.gov/compound/83863-52-9#section=Chemical-and-Physical-Properties View Source
- [2] Lipinski CA, et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
